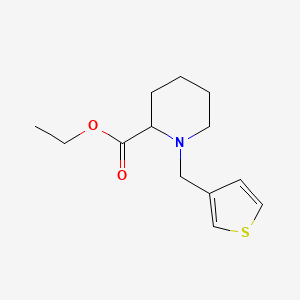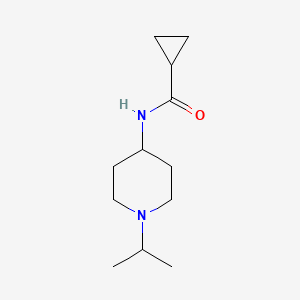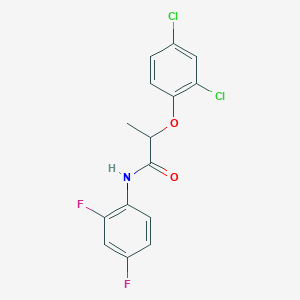
ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Troparil and is a member of the piperidine class of compounds. Troparil has been studied for its potential use in the treatment of a variety of medical conditions, including addiction and depression. In
作用機序
Troparil acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, Troparil can produce a feeling of pleasure and reward, which can be useful in the treatment of addiction and depression.
Biochemical and Physiological Effects:
Troparil has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to a feeling of pleasure and reward. It has also been shown to increase the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and motivation. Troparil has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
Troparil has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it useful in the study of dopamine reuptake inhibition. It also has a relatively long half-life, which makes it useful in the study of long-term effects. However, Troparil also has some limitations. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments. It also has a high potential for abuse, which can make it difficult to use in human studies.
将来の方向性
There are several future directions for the study of Troparil. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Troparil in human subjects, particularly in the treatment of addiction and depression. Additionally, there is potential for the development of new drugs based on the structure of Troparil, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Troparil is a chemical compound that has significant potential for use in the treatment of addiction and depression. Its mechanism of action as a dopamine reuptake inhibitor has been studied extensively, and it has been shown to have a variety of biochemical and physiological effects. While Troparil has some limitations for use in lab experiments, there are several future directions for research that could lead to the development of new and improved drugs based on its structure.
合成法
The synthesis of Troparil involves a multi-step process that includes the reaction of 3-thiophenemethanol with piperidine and ethyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis method has been studied extensively, and modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
Troparil has been studied for its potential use in the treatment of addiction, depression, and other medical conditions. Research has shown that Troparil has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the reuptake of dopamine, Troparil can increase the levels of dopamine in the brain, leading to a feeling of pleasure and reward. This effect has been studied in animal models and has shown promise in the treatment of addiction.
特性
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-5-3-4-7-14(12)9-11-6-8-17-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSSQJGGBISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)


![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)


![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)